Tyrphostin RG 14620
Overview
Description
Tyrphostin RG14620 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It was initially developed by Rhone-Poulenc Rorer, Inc. This compound is known for its ability to inhibit the autophosphorylation of EGFR, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Overexpression of EGFR has been associated with various types of cancers, making Tyrphostin RG14620 a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin RG14620 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods: Industrial production of Tyrphostin RG14620 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tyrphostin RG14620 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of Tyrphostin RG14620 with modified functional groups .
Scientific Research Applications
Tyrphostin RG14620 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of EGFR and related signaling pathways.
Biology: Helps in understanding the role of EGFR in cell proliferation and differentiation.
Medicine: Investigated for its potential in overcoming multidrug resistance in cancer therapy.
Industry: Utilized in the development of new therapeutic agents targeting EGFR.
Mechanism of Action
Tyrphostin RG14620 exerts its effects by inhibiting the autophosphorylation of EGFR. This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. The compound binds to the ATP-binding site of EGFR, thereby blocking its kinase activity. This leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
- Tyrphostin AG1478
- Tyrphostin AG1296
- Tyrphostin AG879
Comparison: Tyrphostin RG14620 is unique in its selectivity for EGFR and its ability to reverse ABCG2-mediated multidrug resistance. While other tyrphostins like AG1478 and AG1296 also inhibit EGFR, they may not exhibit the same level of selectivity or effectiveness in overcoming multidrug resistance .
Properties
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-QCDXTXTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138989-56-7 | |
Record name | RG-14620, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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